1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDOPGMIFFQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227515 | |
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-39-9 | |
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Quinoline Moiety
The quinoline ring system, especially 8-hydroxyquinoline derivatives, can be synthesized by classical and modified methods:
Skraup Synthesis : A traditional method involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method forms the quinoline skeleton but may require further functionalization to introduce the hydroxy group at the 8-position.
Conrad–Limpach Reaction : This method is used for synthesizing 4-hydroxyquinolines and related derivatives. It involves the condensation of aniline with β-ketoesters under reflux conditions, followed by cyclization. Modifications of this reaction have been reported to optimize yields and functional group tolerance.
Alternative Synthetic Routes : Recent studies have demonstrated the use of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene reacting with 2-nitrobenzoyl chlorides, followed by hydrogenation to yield substituted hydroxyquinoline derivatives. This approach allows for better control over substitution patterns and functional group compatibility.
Coupling of Quinoline and Piperidine Units
The coupling often involves aminomethylation reactions where paraformaldehyde and piperidine react with quinoline carboxylic acid derivatives under acidic conditions to form the methylene bridge linking the two moieties.
The reaction conditions typically include stirring in solvents such as 1,4-dioxane or dichloromethane, with controlled temperature and reaction times to optimize yield and purity.
Hydrolysis and saponification steps may be employed to convert ester intermediates into carboxylic acids or amides, followed by amide bond formation to yield the final carboxamide functionality.
Detailed Reaction Conditions and Yields
Yields reported in literature for similar quinoline-piperidine derivatives range from moderate to high (50–85%), depending on the specific reaction conditions and purification methods.
Summary Table of Key Preparation Steps
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| Quinoline ring synthesis | Skraup or Conrad–Limpach | Aniline, β-ketoesters, acid catalysts | 8-Hydroxyquinoline derivatives |
| Ester hydrolysis | Acidic or alkaline hydrolysis | NaOH or HCl | Carboxylic acid intermediates |
| Aminomethylation | Mannich-type reaction | Paraformaldehyde, piperidine, solvent | Quinoline-piperidine linkage |
| Piperidine ring formation | Catalytic hydrogenation | Rhodium(I), Ruthenium(II) catalysts | Functionalized piperidine ring |
| Amide bond formation | Amidation | Coupling agents or direct amidation | Final carboxamide product |
This comprehensive analysis synthesizes current knowledge on the preparation of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, integrating classical synthetic methods with modern catalytic and coupling techniques. The preparation involves careful control of reaction conditions to ensure the stability of intermediates and high yield of the target compound. The use of advanced hydrogenation catalysts and optimized aminomethylation protocols are key to efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic effects in various diseases:
- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). For instance, derivatives of the compound have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Neurodegenerative Disorders : Its ability to modulate gene expression through histone demethylation makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Research indicates that 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide possesses antimicrobial activity against multiple strains of bacteria. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
Material Science
In addition to its biological applications, this compound is being investigated for its role in developing materials with specific electronic and optical properties. Its unique chemical structure allows it to function as an effective ligand in coordination chemistry.
Case Studies
Several documented case studies highlight the efficacy of this compound derivatives:
- Anticancer Studies : A series of synthesized derivatives were tested against human cancer cell lines, revealing that certain modifications significantly enhanced their potency compared to established treatments .
- Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited remarkable antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics .
- Neuroprotective Effects : Research indicated that the compound could act as an iron-chelator, providing neuroprotection in models of neurodegeneration .
Mechanism of Action
The mechanism of action of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent processes in cells . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hydroxyquinoline Moieties
- N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]benzamide (): Structural Difference: The hydroxyquinoline group is attached at the 7th position instead of the 2nd. Implication: Positioning of the hydroxyquinoline group significantly affects activity. The 2nd-position attachment in the target compound may enhance steric compatibility with certain enzymes or receptors.
- CBA-B2 (): Structural Difference: Contains a 5-chloro-8-hydroxyquinolin-7-yl group linked to a biotinylated phenyl-piperidine scaffold. Activity: Designed for epigenetic regulation of Wnt signaling, leveraging the hydroxyquinoline’s metal-binding capacity . Implication: Chlorination at the 5th position may enhance antimicrobial activity, but the target compound’s lack of chlorine could reduce off-target effects.
Piperidine-4-Carboxamides with Aromatic Substitutents
- ZINC02123811 (): Structure: 1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide. Comparison: The target compound’s hydroxyquinoline group may offer alternative binding modes compared to ZINC02123811’s fused chromen system.
- 27g (80% yield). Activity: Target neurotropic alphavirus replication. Higher yields (e.g., 27g) correlate with pyridinyl-ethylamine substituents, suggesting synthetic accessibility influences feasibility . Implication: The target compound’s hydroxyquinoline substituent may require optimized synthetic routes to improve yield.
Piperidine-4-Carboxamides in Drug Development
Data Tables for Comparative Analysis
Table 1: Key Structural and Pharmacological Comparisons
Discussion of Structure-Activity Relationships (SAR)
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) improve metabolic stability, while bulky groups (e.g., fused chromen in ZINC02123811) enhance target affinity .
- Synthetic Feasibility : High-yield derivatives (e.g., 27g at 80%) often feature flexible, linear substituents, whereas sterically hindered groups (e.g., 27i at 10%) reduce yields .
Biological Activity
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide is a compound that belongs to the quinoline family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline moiety linked to a piperidine ring with a carboxamide functional group. This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline nucleus, including this compound, exhibit significant antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in HeLa cells (cervical cancer) and other tumor cell lines while showing minimal toxicity to normal cells .
Antiviral Activity
Recent studies have highlighted the antiviral properties of 8-hydroxyquinoline derivatives. These compounds have shown activity against viruses such as H5N1 and other pathogenic strains. The mechanism often involves interference with viral replication processes, although specific pathways for this compound require further elucidation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cellular processes, such as translation elongation factors in pathogens like Plasmodium falciparum, which is essential for protein synthesis .
- Interaction with Cellular Targets : The piperidine and quinoline moieties can interact with various cellular receptors and proteins, modulating their activity and leading to biological effects such as apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinoline or piperidine rings can significantly affect the biological activity of the compound. For example:
- Substituents on the Quinoline Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial and anticancer activities.
- Piperidine Modifications : Changes in the piperidine ring structure may influence binding affinity to biological targets and overall efficacy .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on various cancer cell lines. The results showed significant cytotoxicity at micromolar concentrations, with IC50 values indicating effective inhibition compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against multi-drug resistant bacterial strains. The compound exhibited potent inhibitory effects with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Q & A
What are the key challenges in synthesizing 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide, and how can they be methodologically addressed?
Basic Question : Synthesis optimization.
The compound’s synthesis often involves coupling the 8-hydroxyquinoline moiety with a piperidine-4-carboxamide scaffold. Challenges include steric hindrance from the hydroxyquinoline group and maintaining regioselectivity during amide bond formation. A recommended approach is using PyBOP or HATU coupling agents with N-methylmorpholine (NMM) as a base to improve reaction efficiency . For Fmoc-protected intermediates, piperidine/DMF (20%) is effective for deprotection, though prolonged exposure may lead to diketopiperazine side products; monitoring via HPLC is advised .
How does this compound interact with T-type calcium channels, and what structural features enhance inhibitory activity?
Advanced Question : Structure-activity relationship (SAR).
Studies on analogous piperidine-4-carboxamides reveal that substituents at the benzylic position (e.g., 2-ethyl-2-(4-fluorophenyl)butyl) significantly enhance T-type Ca²⁺ channel inhibition. Introducing hydrophobic groups (e.g., phenethyl) on the piperidine nitrogen improves binding affinity and selectivity. In vivo efficacy is further modulated by metabolic stability, which can be optimized via fluorination of aromatic rings .
What methodologies are used to assess the metabolic stability and pharmacokinetics of this compound?
Advanced Question : ADME profiling.
In vitro metabolic stability is evaluated using human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). For this compound, oxidative metabolism at the piperidine ring generates primary metabolites like 4-amino-piperidine-4-carboxamide (M1) and carboxylic acid derivatives (M2). Radiolabeled studies (¹⁴C) combined with LC-MS/MS quantify excretion pathways, showing 60–70% fecal elimination in preclinical models . Gender-specific differences in clearance (higher in male rats) highlight the need for sex-stratified pharmacokinetic studies .
How can computational modeling guide the design of derivatives targeting SARS-CoV-2 papain-like protease?
Advanced Question : Computational drug design.
Docking studies (e.g., AutoDock Vina) using the crystal structure of SARS-CoV-2 PLpro (PDB: 7CMD) suggest that the hydroxyquinoline group interacts with catalytic cysteine (C111) via hydrogen bonding, while the piperidine-4-carboxamide scaffold occupies the hydrophobic S4 pocket. Derivatives with bulkier aryl groups (e.g., naphthyl) show improved binding energy (ΔG = −9.2 kcal/mol) compared to parent compounds . MD simulations (AMBER) further validate stability over 100 ns trajectories .
How should researchers resolve contradictions in reported biological activities of piperidine-4-carboxamide derivatives?
Advanced Question : Data contradiction analysis.
Discrepancies in activity (e.g., T-type Ca²⁺ vs. cannabinoid receptor antagonism) arise from assay conditions (e.g., cell lines, voltage protocols) and stereochemical variations. For example, (±)-3-(Fmoc-amino)-1-Boc-piperidine-3-carboxylic acid exhibits enantiomer-dependent potency . To validate findings:
- Use chiral HPLC to separate enantiomers.
- Replicate assays in standardized models (e.g., HEK293 cells expressing Cav3.2 channels).
- Cross-reference with structural analogs (e.g., CP-945,598, a cannabinoid antagonist) to identify off-target effects .
What strategies mitigate diketopiperazine formation during solid-phase peptide synthesis (SPPS) involving this compound?
Advanced Question : Experimental design for SPPS.
The compound’s piperidine ring is prone to diketopiperazine (DKP) formation during Fmoc deprotection. Mitigation strategies include:
- Shortening piperidine/DMF exposure to ≤10 min.
- Using pre-loaded Wang resins with sterically hindered linkers (e.g., Rink amide).
- Incorporating pseudoproline dipeptides to reduce backbone flexibility .
How do modifications to the hydroxyquinoline moiety affect metal-chelating properties and bioactivity?
Advanced Question : Functional group analysis.
The 8-hydroxy group enables metal chelation (e.g., Zn²⁺, Fe³⁺), critical for antimicrobial or anticancer activity. Methylation or substitution at the 8-position abolishes chelation, reducing efficacy in models of bacterial biofilm inhibition. Conversely, halogenation (e.g., Cl at C-5) enhances lipophilicity and blood-brain barrier penetration, as shown in analogs targeting neurodegenerative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
